An In-depth Technical Guide to Morpholine Carboxylic Acid Derivatives: Focus on Methyl Morpholine-3-carboxylate Hydrochloride
An In-depth Technical Guide to Morpholine Carboxylic Acid Derivatives: Focus on Methyl Morpholine-3-carboxylate Hydrochloride
A Note to the Researcher: The compound "2-Methylmorpholine-3-carboxamide hydrochloride" is not well-documented in publicly available scientific literature or commercial inventories. This guide, therefore, focuses on a closely related and structurally similar compound for which technical data is available: Methyl morpholine-3-carboxylate hydrochloride . This analog shares the core morpholine-3-substituent scaffold but features a methyl ester in place of the primary amide and lacks the methyl group at the 2-position. The insights provided herein on its synthesis, properties, and handling are intended to serve as a valuable reference for researchers working with similar molecular frameworks.
Introduction to Substituted Morpholines
The morpholine ring is a privileged scaffold in medicinal chemistry and drug discovery, prized for its ability to improve the pharmacokinetic properties of molecules, such as aqueous solubility and metabolic stability.[1] Substitution at various positions on the morpholine ring allows for the fine-tuning of a compound's physicochemical and biological properties. This guide provides a detailed overview of the chemical properties of Methyl morpholine-3-carboxylate hydrochloride, a representative example of a C-3 substituted morpholine derivative.
Physicochemical and Structural Properties
Methyl morpholine-3-carboxylate hydrochloride is a solid at room temperature.[2] Its hydrochloride salt form enhances water solubility compared to the free base, a crucial property for its application in aqueous reaction systems and for biological assays.
Table 1: Physicochemical Properties of Methyl morpholine-3-carboxylate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1214686-81-3 | [3][4] |
| Molecular Formula | C₆H₁₂ClNO₃ | [2][3] |
| Molecular Weight | 181.62 g/mol | [2][4] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥95-97% | [2][3][4] |
| IUPAC Name | methyl morpholine-3-carboxylate hydrochloride | [4] |
| InChI Key | NSWULSIFJKMWPM-UHFFFAOYSA-N | [2][3] |
| SMILES | COC(=O)C1COCCN1.Cl | [4] |
Synthesis of Substituted Morpholines
A common approach involves the use of enantiomerically pure amino alcohols as starting materials.[5] A plausible synthetic strategy could involve the cyclization of a protected amino diol precursor. Modern synthetic methods, such as palladium-catalyzed carboamination reactions, offer efficient routes to a wide array of substituted morpholines with good stereochemical control.[5] Another versatile method is the multicomponent Ugi reaction followed by a cyclization step, which allows for the de novo assembly of highly substituted morpholine rings.[1]
Conceptual Experimental Workflow for Morpholine Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted morpholine, which could be adapted for the synthesis of Methyl morpholine-3-carboxylate hydrochloride.
Caption: Generalized workflow for substituted morpholine synthesis.
Spectroscopic Data Analysis (Anticipated)
Although specific spectra for 2-Methylmorpholine-3-carboxamide hydrochloride are unavailable, one can predict the key features based on its structure and data from related compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the morpholine ring protons, typically in the range of 2.5-4.0 ppm. The methyl group at the 2-position would likely appear as a doublet around 1.0-1.3 ppm. The protons of the carboxamide group (-CONH₂) would appear as two distinct, broad signals further downfield. The presence of the hydrochloride salt would result in a broad signal for the N-H proton.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for each carbon atom. The carbonyl carbon of the amide would be the most downfield signal (typically >170 ppm). The carbons of the morpholine ring would appear in the range of 40-70 ppm, and the methyl carbon would be the most upfield signal.
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IR (Infrared) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide group (around 1650 cm⁻¹), N-H stretching vibrations (two bands in the 3200-3400 cm⁻¹ region for the primary amide), and C-O-C stretching for the ether linkage in the morpholine ring (around 1100 cm⁻¹). A broad absorption would also be expected for the N-H⁺ stretch of the hydrochloride salt.
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MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the free base (M⁺). Fragmentation patterns would likely involve the loss of the carboxamide group and cleavage of the morpholine ring.
Applications and Research Significance
Morpholine derivatives are of significant interest in pharmaceutical development due to their wide range of biological activities. They are integral components of several approved drugs. The structural motif of a substituted morpholine can be found in compounds developed as potential treatments for a variety of conditions.
While the specific applications of 2-Methylmorpholine-3-carboxamide hydrochloride are not documented, its structural features suggest potential utility as:
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A building block in organic synthesis: The functional groups (amine, amide, methyl group) provide multiple points for further chemical modification, making it a potentially useful intermediate for the synthesis of more complex molecules.
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A scaffold in medicinal chemistry: The morpholine core can be elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents. Recent research has explored morpholine derivatives as anticancer agents.
Safety and Handling
For Methyl morpholine-3-carboxylate hydrochloride, the following safety information has been reported. It is reasonable to assume that 2-Methylmorpholine-3-carboxamide hydrochloride would have a similar hazard profile.
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Hazard Statements: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[3][4]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][6] Keep in an inert atmosphere at room temperature.[2]
-
First Aid Measures
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If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
References
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MilliporeSigma. Methyl morpholine-3-carboxylate hydrochloride.
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MilliporeSigma. Methyl morpholine-3-carboxylate hydrochloride.
- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1743.
-
TCI Chemicals. (2018). SAFETY DATA SHEET: (S)-3-Methylmorpholine Hydrochloride.
- Pedzisa, L., Monastyrskyi, A., Parker, C. D., & Roush, W. R. (2023). Enantio‐ and Diastereoselective (Ipc)2BOTf‐Mediated Aldol Reactions of Morpholine Carboxamides.
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Cole-Parmer. (2005). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%.
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AChemBlock. Methyl morpholine-3-carboxylate hydrochloride 95%.
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Vulcanchem. Methyl 2-methylmorpholine-2-carboxylate hydrochloride.
- Dömling, A., & Ugi, I. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595.
-
BLD Pharm. (R)-Methyl morpholine-3-carboxylate hydrochloride.
- Jain, A., & Sahu, S. K. (2024).
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St. Lawrence Chemical. (S)-Methyl morpholine-3-carboxylate hydrochloride, min 98%, 1 gram.
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Organic Chemistry Portal. Morpholine synthesis.
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Morpholine.
-
Sigma-Aldrich. Methyl morpholine-3-carboxylate hydrochloride.
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(11), 6061-6064.
- Bodanszky, M., & Tolle, J. C. (1977). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. International Journal of Peptide and Protein Research, 10(5), 380-384.
- Copp, F. C., & Green, A. F. (1986). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of medicinal chemistry, 29(9), 1645–1649.
- Zakharyuta, A. N., & Zalesov, V. V. (2015). A convenient approach to the synthesis of substituted 2-(methylamino)quinoline-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-58.
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